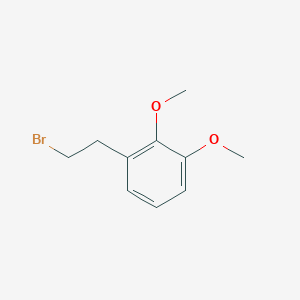

1-(2-Bromoethyl)-2,3-dimethoxybenzene

Description

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

1-(2-bromoethyl)-2,3-dimethoxybenzene |

InChI |

InChI=1S/C10H13BrO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6-7H2,1-2H3 |

InChI Key |

NWSLSJAUJUFWCO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2,3-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethoxybenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired bromoethyl derivative.

Industrial Production Methods: Industrial production of 1-(2-Bromoethyl)-2,3-dimethoxybenzene often involves large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, helps achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group undergoes S<sub>N</sub>2 displacement with nucleophiles such as amines, thiols, or alkoxides. Key findings include:

-

Amine Substitution : Reaction with primary/secondary amines in polar aprotic solvents (e.g., acetonitrile) at 50–80°C yields ethylamine derivatives. Copper catalysts (e.g., CuI or CuBr) enhance reaction efficiency, achieving yields up to 98% in model systems .

-

Thiol Substitution : Thiols react under mild conditions (20–25°C) with bases like K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, forming thioether linkages. Fe<sub>3</sub>O<sub>4</sub>@MgO nanocomposites improve selectivity for bulkier thiols .

Table 1: Substitution Reaction Conditions and Catalysts

| Nucleophile | Catalyst | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|

| Amines | CuI (20 mol%) | MeCN | 55°C | 16–98% | |

| Thiols | Fe<sub>3</sub>O<sub>4</sub>@MgO | CCl<sub>4</sub> | 20°C | 52–85% | |

| Alkoxides | Cu(OAc)<sub>2</sub> | Toluene | 80°C | 52–99% |

Elimination Reactions

Under basic conditions, the bromoethyl group undergoes dehydrohalogenation to form styrene derivatives. For example:

-

Treatment with K<sub>3</sub>PO<sub>4</sub> in acetonitrile at 100°C eliminates HBr, producing 2,3-dimethoxystyrene . This reaction is sensitive to steric effects from the methoxy substituents.

Oxidation of Methoxy Groups

The electron-donating methoxy groups at the 2- and 3-positions render the aromatic ring susceptible to oxidative demethylation :

Electrophilic Aromatic Substitution (EAS)

The aromatic ring participates in Friedel-Crafts alkylation or halogenation , though reactivity is moderated by the electron-donating methoxy groups:

-

Bromination with Bu<sub>4</sub>NBr<sub>3</sub> in MeCN selectively substitutes para to existing methoxy groups, yielding 1-bromo-2,3-dimethoxy-4-ethylbenzene .

Reductive Transformations

The bromoethyl group can be reduced to an ethyl chain via catalytic hydrogenation (H<sub>2</sub>/Pd-C) or using LiAlH<sub>4</sub>.

Mechanistic Considerations

-

Steric Effects : The 2,3-dimethoxy arrangement creates steric hindrance, slowing S<sub>N</sub>2 reactions compared to para-substituted analogs.

-

Electronic Effects : Methoxy groups activate the ring for EAS but deactivate it toward radical bromination .

Comparative Reactivity

Compared to analogs like 1-(2-bromoethyl)-4-methoxybenzene, the 2,3-dimethoxy derivative shows:

-

Lower S<sub>N</sub>2 reactivity due to steric crowding.

-

Enhanced oxidative stability owing to resonance stabilization of the aromatic system.

Scientific Research Applications

1-(2-Bromoethyl)-2,3-dimethoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Material Science: It is employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2,3-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The methoxy groups on the benzene ring can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular formula | C₁₀H₁₃BrO₂ | |

| Molecular weight | 245.12 g/mol | Calculated |

| Density | ~1.2–1.34 g/cm³ (estimated) | |

| Boiling point | Not reported; analogs range 143–165°C |

Comparison with Structural Analogs

Substituent Position and Reactivity

The positions of methoxy and bromoethyl groups significantly influence reactivity and stability:

Stability and Electronic Effects

- Thermochemical stability: Dimethoxybenzenes generally exhibit lower ortho stabilization compared to mono-methoxy analogs. The 2,3-dimethoxy configuration in the target compound may reduce resonance stabilization, increasing susceptibility to electrophilic attack .

- Electron-donating effects : Methoxy groups activate the benzene ring toward electrophilic substitution but deactivate the bromoethyl side chain toward nucleophilic substitution .

Research Findings and Data Tables

Biological Activity

1-(2-Bromoethyl)-2,3-dimethoxybenzene is an organic compound characterized by its brominated aromatic structure. This compound has garnered attention for its potential biological activities, including its roles in medicinal chemistry and as a precursor for various synthetic pathways. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

- Chemical Formula : C10H13BrO2

- Molecular Weight : 249.11 g/mol

- Structure : The compound features a bromine atom attached to a two-carbon ethyl chain, which is further connected to a dimethoxy-substituted benzene ring.

The biological activity of 1-(2-Bromoethyl)-2,3-dimethoxybenzene can be attributed to its ability to undergo electrophilic substitution reactions due to the presence of the bromine atom. The methoxy groups enhance the compound's nucleophilicity, allowing it to interact with various biological targets. This interaction can lead to the formation of new chemical bonds and modifications in existing ones, influencing cellular processes and signaling pathways.

Biological Activities

1-(2-Bromoethyl)-2,3-dimethoxybenzene exhibits several notable biological activities:

- Antioxidant Activity : Compounds similar to 1-(2-Bromoethyl)-2,3-dimethoxybenzene have shown significant antioxidant properties. For instance, related dimethoxybenzenes have demonstrated DPPH scavenging activities with IC50 values indicating their effectiveness in neutralizing free radicals .

- Antitumor Potential : The compound has been investigated for its potential in cancer therapy. It serves as a precursor in the synthesis of various bioactive compounds that exhibit cytotoxic effects against tumor cells .

- Enzyme Inhibition : Research indicates that derivatives of this compound can act as dual inhibitors of important enzymes such as ribonucleotide reductase (RNR) and tyrosinase, which are crucial in cancer progression and melanin synthesis, respectively .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | IC50 = 10.12 μM (DPPH Scavenging) | |

| Antitumor | Cytotoxic effects on cancer cells | |

| Enzyme Inhibition | Dual inhibition of RNR and Tyrosinase |

Recent Research

Recent studies have focused on synthesizing derivatives of 1-(2-Bromoethyl)-2,3-dimethoxybenzene to enhance its biological activity. For example, modifications to the methoxy groups have been shown to increase antioxidant capacity and improve enzyme inhibition rates.

In one study, a series of synthesized compounds based on this structure were evaluated for their protective effects on neuronal cells against oxidative stress. Results indicated that certain derivatives significantly increased cell viability in the presence of neurotoxic agents .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromoethyl)-2,3-dimethoxybenzene?

- Methodological Answer : A common approach involves coupling 2,3-dimethoxybenzene derivatives with bromoethyl groups. For example, Suzuki-Miyaura cross-coupling using 2,3-dimethoxyphenyl boronic esters and bromoethyl halides under palladium catalysis can yield the target compound (e.g., as seen in molybdenum-quinonoid complex syntheses) . Alternatively, bromoethylation of 2,3-dimethoxybenzyl precursors via nucleophilic substitution (e.g., using NaBr or HBr in polar aprotic solvents like DMF) may be employed. Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients, followed by recrystallization in ethanol .

Q. How is the compound characterized structurally, and what key parameters distinguish it from analogs?

- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving the dihedral angle between the bromoethyl chain and the aromatic ring, which influences steric and electronic properties. For example, structurally similar compounds exhibit dihedral angles near 14.9° between substituents and the benzene plane . NMR (¹H/¹³C) confirms the integration of methoxy (-OCH₃) and bromoethyl (-CH₂Br) groups, while GC-MS or LC-HRMS validates purity (>95%) . IR spectroscopy identifies C-Br stretching vibrations (~550–600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What are the critical safety considerations for handling this compound in the lab?

- Methodological Answer : Due to its alkyl bromide moiety, the compound is a potential skin irritant and lachrymator. Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Waste must be segregated in halogenated solvent containers and disposed via licensed hazardous waste services .

Advanced Research Questions

Q. How does the bromoethyl group influence reactivity in cross-coupling reactions or nucleophilic substitutions?

- Methodological Answer : The C-Br bond in the bromoethyl group is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols) or participation in transition metal-catalyzed cross-couplings (e.g., Heck, Negishi). Steric effects from the adjacent dimethoxybenzene ring may slow kinetics compared to less-substituted analogs. For instance, in molybdenum-quinonoid complexes, bromoethyl groups facilitate ligand functionalization via phosphine coordination . Kinetic studies using DFT calculations or Hammett plots can quantify substituent effects on reactivity .

Q. Can this compound serve as a precursor for synthesizing bioactive heterocycles or chiral ligands?

- Methodological Answer : Yes. The bromoethyl group can undergo cyclization with nucleophiles to form five- or six-membered heterocycles. For example, reaction with hydrazine derivatives may yield pyrazoline or pyrazole rings, as seen in styryl-based DNA probes . Chiral ligands can be synthesized via asymmetric alkylation using chiral catalysts (e.g., BINOL-derived phosphoric acids), leveraging the dimethoxybenzene scaffold for steric control .

Q. What challenges arise in analyzing its metabolic or environmental degradation pathways?

- Methodological Answer : The compound’s stability under oxidative conditions (e.g., cytochrome P450 enzymes or UV light) can be studied using LC-MS/MS to track bromoethyl cleavage products (e.g., ethylene glycol derivatives). In environmental matrices, solid-phase microextraction (SPME) coupled with GC-MS identifies degradation byproducts like 2,3-dimethoxybenzaldehyde . Contradictory data on skin permeation rates (e.g., for chlorobenzene analogs) highlight the need for Franz cell assays to quantify dermal absorption .

Q. How does the electronic nature of the dimethoxybenzene ring affect its applications in materials science?

- Methodological Answer : The electron-rich dimethoxy groups enhance π-π stacking in organic semiconductors or two-photon absorption materials. For example, styryl derivatives with similar structures exhibit fluorescence quenching in the presence of DNA, suggesting utility as probes . Computational modeling (e.g., TD-DFT) predicts absorption/emission spectra, while cyclic voltammetry measures HOMO-LUMO gaps for optoelectronic applications .

Data Contradictions and Resolution

- Dihedral Angle Variability : Structural studies report dihedral angles near 14.9° for bromoethyl-substituted aromatics , but steric effects from additional substituents (e.g., methyl groups) may alter this value. Resolution requires comparative crystallography or variable-temperature NMR to assess conformational flexibility.

- Reactivity Discrepancies : Conflicting reports on bromoethyl group reactivity (e.g., in SN2 vs. radical pathways) can be addressed by kinetic isotope effect (KIE) studies or trapping intermediates with TEMPO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.